molecular formula C13H10Br2N2S B2426567 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide CAS No. 1909348-15-7

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide

Cat. No. B2426567
CAS RN: 1909348-15-7
M. Wt: 386.11
InChI Key: QUSJFTACRRQSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that contains a pyrrole moiety and a bromophenyl group. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Compounds similar to 4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide have been synthesized using conventional methods and microwave irradiation, with their structures confirmed by spectroscopy (Rodrigues & Bhalekar, 2015).
  • Protonation and Hydrogen Bonding : Studies on mono-hydrobromide salts of related compounds show different sites of protonation and distinct intermolecular hydrogen bonding patterns (Böck et al., 2021).

Biological Efficacy

  • Antibacterial Properties : Various thiazole derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative strains (Sapijanskaitė-Banevič et al., 2020).
  • Anticancer Activity : Some thiazole derivatives have shown promising activity against colon and liver carcinoma cell lines (Gomha et al., 2015).
  • Potential Antihypertensive Effects : Certain derivatives have been investigated for their antihypertensive effects and interactions with angiotensin receptors (Drapak et al., 2019).

Chemical Reactions and Derivatives

  • Condensation Reactions : Studies on the reactions of thiazole derivatives with other compounds have led to the formation of novel pyrrolopyrazolones and oximes (Gein & Mar'yasov, 2015).
  • Synthesis of Novel Derivatives : Research has focused on synthesizing new derivatives with various substituents, offering insights into the diversity of thiazole-based compounds (Potikha & Kovtunenko, 2008).

properties

IUPAC Name

4-(3-bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2S.BrH/c14-10-4-1-3-9(7-10)12-8-17-13(16-12)11-5-2-6-15-11;/h1-8,15H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSJFTACRRQSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C3=CC=CN3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.